

Spectroscopic Profile of trans-2-Octen-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trans-2-octen-1-ol*

Cat. No.: B096542

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **trans-2-octen-1-ol**, a valuable compound in various research and development sectors. This document presents key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabular format for easy reference and comparison. Detailed experimental protocols are also provided to ensure accurate and reproducible results in your own laboratory settings.

Spectroscopic Data Summary

The following tables summarize the essential spectroscopic data for **trans-2-octen-1-ol** (CAS No: 18409-17-1; Molecular Formula: C₈H₁₆O; Molecular Weight: 128.21 g/mol).^[1]

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
5.71 - 5.64	m	H-2, H-3
4.09	d	H-1
2.03	q	H-4
1.37 - 1.27	m	H-5, H-6, H-7
0.89	t	H-8

Note: Data is based on predicted values and may vary slightly based on solvent and experimental conditions.

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
133.0	C-3
130.3	C-2
64.0	C-1
32.4	C-4
31.6	C-6
29.0	C-5
22.6	C-7
14.0	C-8

Note: Data is based on predicted values and may vary slightly based on solvent and experimental conditions.

Table 3: IR Spectroscopic Data

Wavenumber (cm^{-1})	Functional Group Assignment
~3330 (broad)	O-H stretch (alcohol)
~3020	=C-H stretch (alkene)
~2955, 2925, 2855	C-H stretch (alkane)
~1670	C=C stretch (alkene)
~1050	C-O stretch (primary alcohol)
~965	=C-H bend (trans alkene)

Note: ATR-IR data obtained from a neat sample on a Bruker Tensor 27 FT-IR spectrometer.^[1]

Table 4: Mass Spectrometry Data (GC-MS)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)
57	99.99
55	36.12
43	34.33
41	32.84
54	28.57

Note: Data obtained via Electron Ionization (EI) on a HITACHI M-80 instrument.[\[1\]](#)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra of **trans-2-octen-1-ol**.

Methodology:

- Sample Preparation: Prepare a solution by dissolving approximately 10-20 mg of **trans-2-octen-1-ol** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher).
- ^1H NMR Acquisition:
 - Tune and shim the probe for the sample.
 - Acquire a standard one-dimensional ^1H NMR spectrum.

- Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024) due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid **trans-2-octen-1-ol**.

Methodology:

- Sample Preparation: As **trans-2-octen-1-ol** is a liquid, no specific sample preparation is required for ATR-IR.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).
- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Sample Analysis: Place a small drop of **trans-2-octen-1-ol** directly onto the ATR crystal, ensuring complete coverage.
- Data Acquisition: Acquire the IR spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

- **Data Processing:** The resulting spectrum of absorbance or transmittance versus wavenumber is then analyzed to identify characteristic absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify the components of a volatile sample and obtain the mass spectrum of **trans-2-octen-1-ol**.

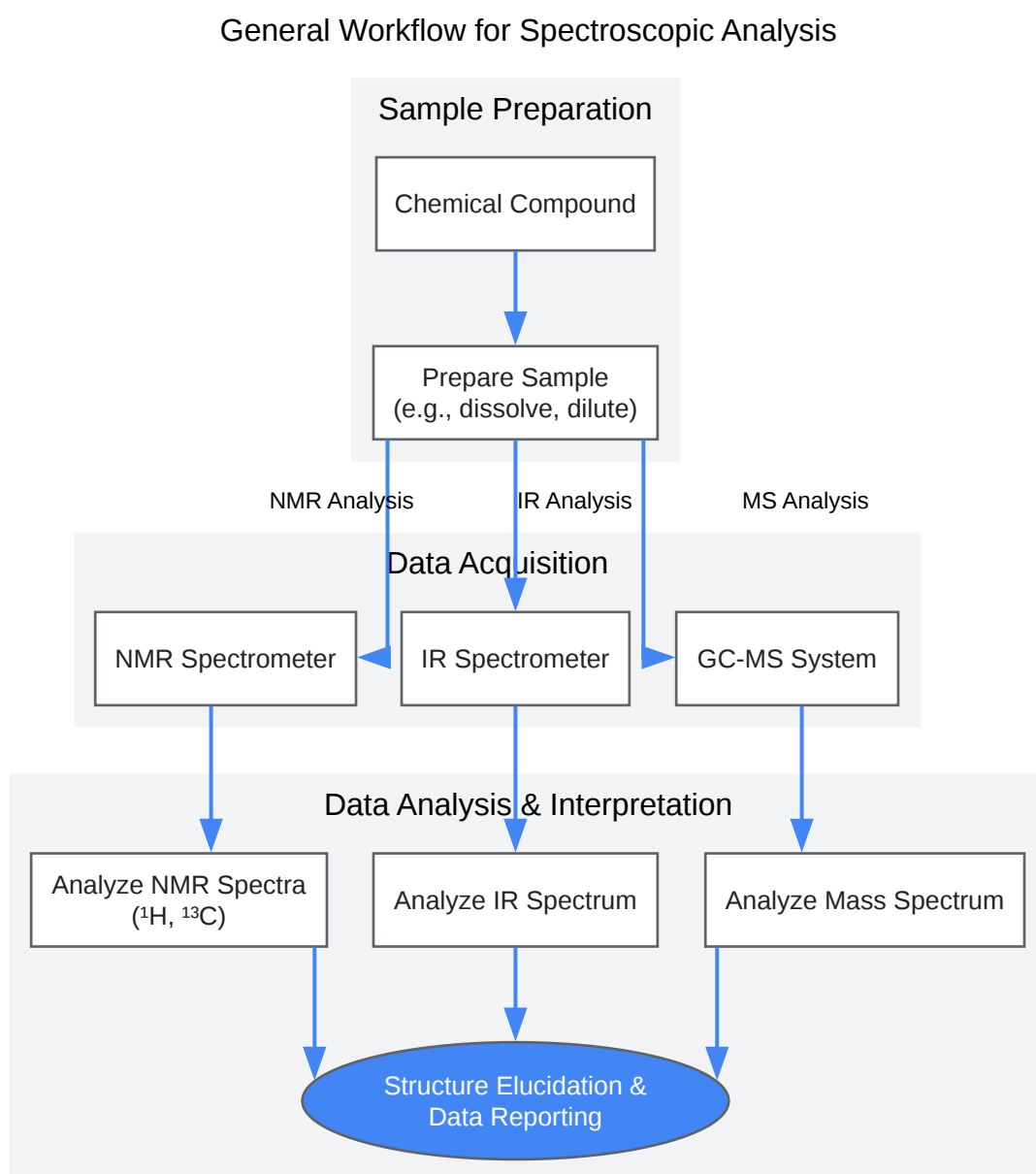
Methodology:

- **Sample Preparation:** Prepare a dilute solution of **trans-2-octen-1-ol** in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 10-100 µg/mL.
- **Instrumentation:** Utilize a gas chromatograph coupled to a mass spectrometer.
- **GC Separation:**
 - **Injection:** Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injection port.
 - **Column:** Use a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
 - **Oven Program:** A typical temperature program would be: start at a low temperature (e.g., 50 °C) for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
 - **Carrier Gas:** Use an inert carrier gas, typically helium, at a constant flow rate.
- **MS Detection:**
 - **Ionization:** As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically using electron ionization (EI) at 70 eV.
 - **Mass Analysis:** The resulting ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
 - **Detection:** An electron multiplier detects the ions, generating the mass spectrum.

- **Data Analysis:** The resulting total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to **trans-2-octen-1-ol** are analyzed. The fragmentation pattern in the mass spectrum provides structural information and a molecular fingerprint.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis.

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References

- 1. 2-Octen-1-ol, (2E)- | C₈H₁₆O | CID 5318599 - PubChem [pubchem.ncbi.nlm.nih.gov]
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